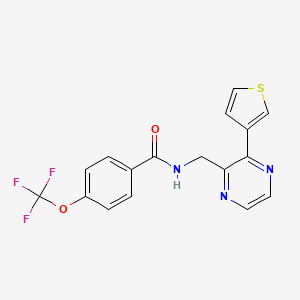

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a heterocyclic benzamide derivative featuring a pyrazine core substituted with a thiophen-3-yl group and a methyl-linked 4-(trifluoromethoxy)benzamide moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiophene and pyrazine rings may contribute to π-π stacking interactions in receptor binding.

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-13-3-1-11(2-4-13)16(24)23-9-14-15(22-7-6-21-14)12-5-8-26-10-12/h1-8,10H,9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPWMEMNWJEHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyrazine precursors, which are then subjected to a series of reactions including halogenation, nucleophilic substitution, and amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide core is synthesized via condensation of 4-(trifluoromethoxy)benzoic acid with the pyrazine-thiophene amine intermediate. This typically employs carbodiimide-based coupling reagents:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate activation of the carboxylic acid.

- Conditions : Reactions proceed in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres at 0–25°C.

Pyrazine-Thiophene Scaffold Assembly

The pyrazine-thiophene moiety is constructed through cross-coupling reactions:

- Sonogashira Coupling : A terminal alkyne on the pyrazine ring reacts with a halogenated thiophene derivative under palladium catalysis (PdCl₂(PPh₃)₂) and copper iodide (CuI) in DMF at 80°C .

- Nucleophilic Substitution : The methylene linker (-CH₂-) between the pyrazine and benzamide is introduced via alkylation of the pyrazine nitrogen using bromomethyl intermediates.

Pyrazine Ring

- Electrophilic Aromatic Substitution : Limited due to electron-deficient nature. Nitration or halogenation requires strong directing groups or harsh conditions .

- N-Alkylation : The pyrazine nitrogen undergoes alkylation with alkyl halides in the presence of NaH or K₂CO₃ .

Thiophene Moiety

- π-π Stacking Interactions : The thiophene ring participates in hydrophobic interactions, as observed in docking studies with protein targets .

- Electrophilic Substitution : Reacts preferentially at the 2- or 5-positions under Friedel-Crafts conditions .

Trifluoromethoxy Group

- Hydrolytic Stability : Resists hydrolysis under physiological conditions due to the strong C-F bonds, enhancing metabolic stability .

- Electronic Effects : The -OCF₃ group is a strong electron-withdrawing moiety, influencing the benzamide’s electronic density and reactivity.

Comparative Analysis with Related Compounds

The reactivity of this compound aligns with structurally similar benzamide derivatives. Key distinctions arise from the pyrazine-thiophene core and trifluoromethoxy substituent:

Synthetic Optimization

- Yield Improvements : Use of SFC (Supercritical Fluid Chromatography) enhances purification efficiency for regioisomeric intermediates (85–92% purity) .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) increase Sonogashira coupling efficiency (yield: 78–85%) compared to Cu-only systems .

Stability Studies

- Thermal Degradation : Decomposition above 250°C, with mass loss attributed to trifluoromethoxy group cleavage .

- pH Sensitivity : Stable in pH 2–10, but undergoes hydrolysis at extreme pH (>12).

Key Reaction Conditions Table

Mechanistic Insights

Scientific Research Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on synthetic routes, physicochemical properties, and substituent effects.

Structural Analogues

Key structural analogues include:

4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9b)

- Core Structure : Benzamide with thiophen-3-yl at position 3.

- Substituents : A 1,4-diazepane side chain with a trifluoromethylphenyl group.

- Synthetic Yield : 56% via nucleophilic substitution and chromatographic purification.

- Key Difference : Lacks the pyrazine ring present in the target compound.

N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a) Substituents: Cyanophenyl on the diazepane side chain. Synthetic Yield: 48%, lower than 9b due to steric/electronic effects of the cyano group. Physicochemical Impact: The cyano group increases polarity compared to trifluoromethoxy.

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) Core Structure: Benzamide with thiophen-3-yl at position 3. Substituents: Aminocyclopropylphenyl group. Melting Point: 215–217°C (vs.

Key Observations :

- The target compound’s pyrazine-thiophene core may require multi-step synthesis, similar to pyridine/thiophene analogs in .

- Yields for diazepane-containing analogs (9a, 9b) vary based on substituent electronic effects (e.g., 33% for 9c with 2-cyanophenyl vs. 56% for 9b) .

Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Observations :

- The pyrazine ring may reduce basicity compared to diazepane-containing analogs.

Substituent Effects on Bioactivity

- Thiophen-3-yl vs. Thiophen-2-yl : shows that thiophen-3-yl analogs (e.g., 5b) exhibit distinct NMR shifts (δ 7.45–7.50 ppm for thiophene protons) compared to thiophen-2-yl derivatives, suggesting altered electronic environments .

- Trifluoromethoxy vs.

- Pyrazine vs. Pyridine : Pyrazine’s nitrogen atoms may engage in hydrogen bonding, unlike pyridine-based compounds (e.g., 6a/6b in ), which could influence receptor affinity .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Pyrazine ring : A nitrogen-containing heterocycle that is often associated with various biological activities.

- Thiophene ring : Known for its role in enhancing the pharmacological profile of compounds.

- Trifluoromethoxy group : This moiety is significant for increasing lipophilicity and potentially enhancing binding affinity to biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, possibly through enzyme inhibition or receptor modulation. The presence of the sulfonamide group in related structures suggests a potential for enzyme inhibition by mimicking natural substrates .

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Activity : Some derivatives have shown promise as antiviral agents, particularly against RNA viruses. For instance, modifications at specific positions on the pyrazine ring can enhance activity against viral replication .

- Anticancer Properties : The compound's ability to inhibit specific kinases involved in cancer progression has been noted. In vitro studies have demonstrated that similar benzamide derivatives can effectively hinder cell proliferation in various cancer cell lines .

- Antimicrobial Activity : Studies have shown that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that certain substitutions can enhance antimicrobial potency .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

Study 1: Antiviral Efficacy

A study published in MDPI evaluated a series of heterocyclic compounds for their antiviral properties. Compounds were tested against HIV and other viruses, revealing that specific modifications led to increased efficacy at low micromolar concentrations (EC50 values ranging from 0.20 to 0.35 μM) .

Study 2: Anticancer Activity

A comprehensive review highlighted various benzamide derivatives that showed significant inhibition of RET kinase activity, leading to reduced tumor growth in xenograft models. The most potent compound displayed an IC50 value significantly lower than standard treatments .

Study 3: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, compounds were assessed against a panel of bacterial strains, with some showing MIC values comparable to or better than established antibiotics (e.g., MIC = 2 μg/ml against S. aureus) .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic pathways for N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide, and what critical reaction parameters must be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Coupling reactions : Use of coupling reagents like HBTU or BOP for amide bond formation between pyrazine-thiophene intermediates and benzamide derivatives .

- Solvent selection : Tetrahydrofuran (THF) or acetonitrile for solubility and reactivity control, with inert conditions (argon/nitrogen) to prevent oxidation .

- Purification : Silica gel column chromatography with gradients (e.g., 10% MeOH in CH₂Cl₂) to isolate intermediates. Final purity is confirmed via HPLC (>95%) .

- Key parameters : Temperature control (0°C for exothermic steps), stoichiometric ratios (1:1.2 for amine:acyl chloride), and anhydrous sodium sulfate for drying organic layers .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm thiophene (δ 7.2–7.4 ppm) and pyrazine (δ 8.5–9.0 ppm) proton environments, and benzamide carbonyl (δ 168–170 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₈H₁₄F₃N₃O₂S) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect degradation products (e.g., trifluoromethoxy group hydrolysis) .

Advanced Research Questions

Q. How can researchers mitigate low yields during the coupling of thiophene-pyrazine intermediates with benzamide moieties?

- Methodological Answer :

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Moisture-sensitive steps : Employ Schlenk-line techniques for intermediates prone to hydrolysis (e.g., sodium pivalate in anhydrous acetonitrile) .

- Reaction monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane) or in-situ FT-IR to track carbonyl (1700 cm⁻¹) formation .

- Contradiction resolution : If yields vary between labs, validate reagent purity (e.g., O-benzyl hydroxylamine hydrochloride >98%) and exclude light exposure for photosensitive intermediates .

Q. What mechanistic insights explain the biological activity of this compound against enzyme targets, and how can contradictory data across studies be addressed?

- Methodological Answer :

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to analyze interactions with enzymes (e.g., kinase ATP-binding pockets) .

- Dose-response assays : Perform IC₅₀ determinations (e.g., 10 nM–100 µM range) with positive controls (e.g., staurosporine) to validate potency .

- Data reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Contradictions may arise from assay conditions (e.g., DMSO concentration >1% alters activity) .

Q. What strategies are effective in stabilizing this compound during storage, given its susceptibility to thermal decomposition?

- Methodological Answer :

- Storage conditions : –20°C under argon in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

- Stabilizers : Co-formulate with cryoprotectants (e.g., trehalose) for lyophilized samples .

- Decomposition analysis : Use DSC (decomposition onset >80°C) and TGA (weight loss <5% at 25°C) to assess stability .

Safety and Hazard Management

Q. What are the primary hazards associated with synthesizing this compound, and what protective measures are critical?

- Methodological Answer :

- Mutagenicity : Ames II testing shows low mutagenic risk (comparable to benzyl chloride), but PPE (gloves, goggles, fume hood) is mandatory .

- Reagent hazards : Trichloroisocyanuric acid (toxic gas release) and dichloromethane (carcinogen) require strict ventilation and waste protocols .

- Decomposition : Monitor DSC for exothermic events; avoid heating >50°C during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.